1-Hexyl-1H-Pyrazol-5-Amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-hexylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-2-3-4-5-8-12-9(10)6-7-11-12/h6-7H,2-5,8,10H2,1H3 |
InChI Key |
BBSYKWZGOJXTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexyl 1h Pyrazol 5 Amine and Analogous Derivatives
Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation
The cornerstone of pyrazole synthesis has traditionally been the cyclocondensation reaction, a robust and versatile method for constructing the five-membered heterocyclic ring. This approach typically involves the reaction of a dinucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.
Hydrazine Derivatives with 1,3-Difunctional Systems
The most classical and widely employed method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-difunctional compound. mdpi.comnih.gov For the synthesis of 1-Hexyl-1H-pyrazol-5-amine, hexylhydrazine (B168409) would serve as the N-alkylated hydrazine component. The 1,3-dielectrophile can be a β-diketone, a β-ketoester, or an α,β-unsaturated ketone or aldehyde. nih.govmdpi.com
The reaction between a substituted hydrazine and a 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazoles. mdpi.com However, the reaction conditions, including the solvent and catalyst, can be optimized to favor the formation of one isomer over the other. For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity in the synthesis of 1,3-disubstituted pyrazoles. nih.gov The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org
Table 1: Examples of 1,3-Difunctional Systems in Pyrazole Synthesis
| 1,3-Difunctional System | Hydrazine Derivative | Resulting Pyrazole Type | Reference |
|---|---|---|---|
| β-Diketone (e.g., Acetylacetone) | Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | mdpi.com |
| β-Ketoester (e.g., Ethyl acetoacetate) | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | mdpi.com |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Hydrazine hydrate | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | nih.gov |
Utilizing β-Ketonitriles and Related Nitrile Precursors
A highly effective and common route to 5-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. beilstein-journals.orgchim.itnih.gov This method is particularly relevant for the synthesis of the target compound, this compound. The reaction proceeds through the initial nucleophilic attack of the hydrazine on the keto group to form a hydrazone, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom on the nitrile carbon. beilstein-journals.orgbeilstein-journals.org
This approach is versatile, allowing for the synthesis of a wide array of substituted 5-aminopyrazoles by varying the substituents on both the hydrazine and the β-ketonitrile starting materials. nih.gov For instance, reacting hexylhydrazine with a suitable β-ketonitrile would directly lead to the desired this compound. A specific example from the literature demonstrates the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine (B1221602) hydrochloride and 3-aminocrotononitrile (B73559), showcasing the utility of this method for preparing N-alkylated 5-aminopyrazoles. orgsyn.org
Table 2: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
| β-Ketonitrile | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 3-Aminocrotononitrile | tert-Butylhydrazine hydrochloride | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | orgsyn.org |
| Benzoylacetonitrile | Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole | beilstein-journals.org |
| α-Cyanoacetophenone | Heteroarylhydrazines | 5-Amino-1-heteroaryl-3-phenylpyrazoles | beilstein-journals.org |
Advanced and Green Synthesis Approaches
In recent years, the development of more sustainable and efficient synthetic methodologies has become a major focus in organic chemistry. This has led to the emergence of advanced techniques for pyrazole synthesis that offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of pyrazole derivatives, including 1-aryl-1H-pyrazol-5-amines. nih.govyoutube.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. beilstein-journals.org
A notable protocol involves the reaction of an aryl hydrazine with 3-aminocrotononitrile or an appropriate α-cyanoketone in 1 M HCl under microwave heating at 150 °C for 10-15 minutes. nih.gov This method is efficient, scalable, and utilizes water as a solvent, which is environmentally benign. nih.gov The desired 1-aryl-1H-pyrazol-5-amines are typically obtained in high yields (70-90%) after a simple work-up procedure. nih.gov This approach could be readily adapted for the synthesis of this compound by using hexylhydrazine as the starting material.
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
|---|---|---|---|---|
| Synthesis of pyrazolo[3,4-b]pyridines | Longer reaction times | Shorter reaction times | Higher yields | beilstein-journals.org |
| Synthesis of 1-aryl-1H-pyrazol-5-amines | Not specified | 10-15 minutes | 70-90% | nih.gov |
| Cyclization of chalcones with hydrazine hydrate | Not specified | Shorter reaction times | Not specified | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. rsc.orgbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole-containing heterocycles. ut.ac.irmdpi.com
For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes has been used to synthesize dihydropyrano[2,3-c]pyrazole derivatives in high yields. ut.ac.ir These reactions are often catalyzed by green catalysts, such as preheated fly-ash, and can be performed in aqueous media, further enhancing their environmental friendliness. ut.ac.ir While not a direct synthesis of this compound, these MCRs demonstrate the power of this strategy to construct complex pyrazole-based scaffolds that could be further functionalized. A one-pot domino reaction for the synthesis of 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives has also been reported, showcasing the formation of both C-S and C-N bonds in a single step. researchgate.net
Catalyst-Mediated Cycloaddition Strategies
[3+2] Cycloaddition reactions represent another powerful strategy for the construction of five-membered heterocyclic rings like pyrazoles. mdpi.com These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl chlorides, are common 1,3-dipoles that react with alkynes or alkenes. nih.gov
Various catalysts, including transition metals like copper, rhodium, and silver, have been employed to mediate these cycloaddition reactions, often with high regioselectivity and efficiency. mdpi.comacs.org For instance, a silver-mediated [3+2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane has been developed for the synthesis of monosubstituted pyrazoles under mild conditions. mdpi.com Metal-free approaches have also been explored, such as the use of potassium carbonate to mediate the [3+2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. nih.gov An iodine-mediated three-component [3+2] annulation of β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides provides a direct, metal-free route to fully substituted pyrazoles. acs.org
Table 4: Catalysts in Pyrazole Synthesis via Cycloaddition
| Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Rhodium | [3+2] Cycloaddition | 3,4-Dicarboxylic pyrazoles | mdpi.com |
| Silver | [3+2] Cycloaddition | Monosubstituted pyrazoles | mdpi.com |
| Copper | Sydnone-alkyne cycloaddition | 1,4-Disubstituted pyrazoles | acs.org |
| Iodine (metal-free) | [3+2] Annulation | Fully substituted pyrazoles | acs.org |
| Potassium carbonate (metal-free) | [3+2] Cycloaddition | Multi-substituted pyrazoles | nih.gov |
Regioselective N-Alkylation and Amination Strategies for this compound
Achieving the desired substitution pattern on the pyrazole ring requires precise control over the reaction chemistry, particularly concerning the regioselectivity of N-alkylation and the methods for introducing the C5-amino group.
The direct alkylation of the pyrazole ring is a primary method for introducing the N1-hexyl group. However, the tautomeric nature of the pyrazole ring means that alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. bohrium.com The regiochemical outcome is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent system employed. mdpi.com
For many 3-substituted pyrazoles, N1-alkylation is favored. Research has shown that using a combination of potassium carbonate (K2CO3) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent can achieve high regioselectivity for the N1 position. acs.org The choice of base is critical; for instance, in the alkylation of indazoles (a related bicyclic system), using anhydrous K2CO3 in DMF resulted in an almost equal ratio of N1 and N2 isomers, highlighting the need for careful condition selection. bohrium.com Stronger bases can also be used, as the N1 proton is readily lost in the presence of a strong base, allowing the resulting nucleophilic nitrogen to react with an electrophile like a hexyl halide. pharmaguideline.com
Recent methodologies have also explored catalyst-free Michael additions for highly regioselective N1-alkylation, achieving N1/N2 ratios greater than 99:1 in some cases. acs.org While often applied to activated alkenes, the principles underscore the potential for high selectivity under optimized conditions. The steric environment plays a significant role; alkylation generally favors the less sterically hindered nitrogen atom. mdpi.com
Table 1: Conditions for Regioselective N1-Alkylation of Pyrazole Derivatives
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1H-Pyrazole | Electrophile | iPr₂NEt | DMSO | 25 | >99:1 | >90 |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | MgBr₂ (catalyst), i-Pr₂NEt | THF | 25 | 24:76 (N1:N2) | 75 |
| 3-Substituted Pyrazoles | Various | K₂CO₃ | DMSO | RT | Major N1 | - |
This table presents illustrative data from various studies mdpi.comacs.orgacs.orgthieme-connect.com to show general trends in N-alkylation regioselectivity and is not specific to this compound.
The term "N5 substituent" is a misnomer for the pyrazole core, which contains nitrogen atoms at the N1 and N2 positions only. The "5-Amine" in the target compound refers to an amino group attached to the carbon at position 5 (C5). The synthesis of the foundational 5-aminopyrazole structure is typically not achieved via reductive amination but through a cyclocondensation reaction. The most common and versatile method involves the reaction of a β-ketonitrile with a hydrazine derivative (in this case, hexylhydrazine). beilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. beilstein-journals.org
However, reductive amination is a powerful and widely used technique for synthesizing derivatives of pyrazoles, particularly for introducing substituted amino groups at carbon positions on the ring. ineosopen.org This strategy is relevant for creating analogs of this compound. The process typically involves reacting a pyrazole aldehyde (e.g., 1-hexyl-1H-pyrazole-5-carbaldehyde) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in the presence of iodine or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netscilit.com This method allows for the creation of a diverse library of compounds with various amine substituents at the C5-position (as aminomethyl groups).
Table 2: Examples of Reductive Amination for Pyrazole Derivatives
| Pyrazole Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various Aromatic Amines | NaBH₄ / I₂ | Methanol | - |
| 5-Ferrocenyl-1-phenyl-1H-pyrazole-3-carbaldehyde | Various Secondary Amines | - | Dichloroethane | 70-91 |
This table showcases examples of reductive amination applied to pyrazole carbaldehydes to generate substituted amine derivatives, as reported in literature researchgate.netscilit.com.
Direct Alkylation at N1 Position
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is paramount to maximize the yield and purity of the final product, this compound. Key parameters that require fine-tuning include the choice of solvent, base, reaction temperature, and reaction time.
For the N1-alkylation step, solvent choice significantly impacts reaction efficiency. Studies on the halogenation of pyrazol-5-amines found that while solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) (MeCN) gave good yields (70-82%), the use of dimethyl sulfoxide (DMSO) provided an excellent yield of 95%. beilstein-archives.org This suggests that polar aprotic solvents are highly effective for reactions on the pyrazol-5-amine core.
The choice of base and its stoichiometry are also critical. For the N-alkylation of pyrazoles, common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or organic bases such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU). bohrium.comthieme-connect.com The optimization of a copper-catalyzed dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine involved screening various bases, where Na₂CO₃ was found to be optimal for one transformation, while another proceeded without a base. mdpi.com
Table 3: Optimization of Reaction Conditions for a Model Pyrazol-5-amine Reaction (Bromination)
| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-Hexane | - | Room Temp | 3 | 65 |
| 2 | Ethanol | - | Room Temp | 3 | Low |
| 3 | 1,4-Dioxane | - | Room Temp | 3 | Low |
| 4 | Dichloromethane (DCM) | - | Room Temp | 3 | 70-82 |
| 5 | Ethyl Acetate (EtOAc) | - | Room Temp | 3 | 70-82 |
| 6 | Acetonitrile (MeCN) | - | Room Temp | 3 | 70-82 |
| 7 | Dimethylformamide (DMF) | - | Room Temp | 3 | 70-82 |
| 8 | Dimethyl sulfoxide (DMSO) | - | Room Temp | 3 | 95 |
| 9 | Dimethyl sulfoxide (DMSO) | - | Room Temp | 3 | 99 |
Data adapted from a study on the halogenation of a pyrazol-5-amine derivative, demonstrating the significant effect of solvent choice on reaction yield beilstein-archives.org.
Chemical Reactivity and Mechanistic Investigations of 1 Hexyl 1h Pyrazol 5 Amine
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Core
The C4 position of the pyrazole ring is inherently the most electron-rich carbon atom, making it the preferred site for electrophilic aromatic substitution. nih.govpharmaguideline.comencyclopedia.pubchemicalbook.com This tendency is significantly amplified in 1-Hexyl-1H-pyrazol-5-amine due to the mesomeric effect of the C5-amino group, which further increases the nucleophilicity of the C4 carbon. smolecule.com Consequently, reactions with electrophiles occur with high regioselectivity at this position.
Notable electrophilic substitution reactions at the C4 position include:
Halogenation: Iodination of 1-substituted pyrazol-5-amines has been shown to proceed readily at the C4 position, often as part of oxidative coupling reactions. nih.govscirp.org
Arylation: The C4 position can be functionalized with aryl groups. A chemoselective method utilizing a laccase enzyme to catalyze the reaction between 5-aminopyrazoles and catechols results in the formation of C4-arylated products under mild conditions. nih.gov This enzymatic approach avoids the need for protecting the amine group or pre-halogenating the pyrazole ring. nih.gov
The general reactivity order for nucleophilic sites in 5-aminopyrazoles is reported as 5-NH2 > 1-NH > 4-CH, indicating that while the C4 position is a reactive nucleophile, the exocyclic amine is typically more reactive. beilstein-journals.orgbeilstein-journals.org However, for electrophilic substitution on the ring, the C4 position is the most favored site.
In contrast to the electron-rich C4 position, the C3 and C5 carbons of the pyrazole ring are electron-deficient. nih.govchemicalbook.commdpi.com This is due to the inductive effect of the adjacent electronegative nitrogen atoms. This electron deficiency makes C3 and C5 potential sites for nucleophilic attack. encyclopedia.pubmdpi.com
In this compound, the C5 position is occupied by the amino group, precluding direct nucleophilic substitution at this site unless the amino group itself is transformed into a suitable leaving group. The C3 position, however, remains a potential site for nucleophilic aromatic substitution, provided a leaving group is present. In the absence of a leaving group, direct nucleophilic attack on the C-H bond is generally unfavorable.
Under strongly acidic conditions, protonation of the pyrazole ring can alter its reactivity, potentially favoring electrophilic substitution at the C3 position over the C4 position. chemicalbook.com Furthermore, the use of a very strong base can lead to deprotonation at the C3 position, which may initiate ring-opening reactions rather than substitution. nih.govpharmaguideline.comchemicalbook.com
Reactivity at C4 Position
Oxidative Transformations and Coupling Reactions
This compound, like other 5-aminopyrazole derivatives, is susceptible to oxidative reactions that can lead to the formation of larger, coupled molecules. These transformations often proceed via radical mechanisms and are of significant interest for synthesizing complex heterocyclic systems.
Oxidative dehydrogenative coupling is a powerful strategy for forming new bonds by removing hydrogen atoms from the reacting partners. For pyrazol-5-amines, this has been exploited to create N-N and C-I bonds simultaneously or to induce dimerization. nih.govacs.orgacs.org A proposed mechanism for these couplings involves an initial single-electron oxidation of the pyrazol-5-amine to generate a radical cation intermediate, which then undergoes further reaction. acs.orgacs.org
Different catalytic systems have been developed to achieve these transformations:
Iodine/TBHP System: A combination of molecular iodine (I₂) as a catalyst or reagent and tert-butyl hydroperoxide (TBHP) as an oxidant can be used to synthesize iodo-substituted azo compounds from pyrazol-5-amines. nih.govmdpi.com
Copper-Catalyzed Coupling: Copper salts can catalyze the oxidative coupling of pyrazol-5-amines. nih.govacs.org These reactions can be highly selective, leading to the formation of either dipyrazole-fused pyridazines or pyrazines by controlling the reaction conditions, which facilitates the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com
The table below summarizes typical conditions for the oxidative dehydrogenative coupling of pyrazol-5-amines to form azopyrroles, a class of azo compounds.
| Target Product | Catalyst/Reagent | Oxidant | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Iodo-substituted Azopyrroles | I₂ (1.1 equiv) | TBHP (4.0 equiv) | Ethanol (EtOH) | 50 °C | Simultaneous C-I and N-N bond formation |
| Azopyrroles (without iodination) | CuI (10 mol%) | TBHP (3.0 equiv) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temp | Requires a ligand (e.g., 1,10-phenanthroline) for efficiency |
The formation of azo derivatives (compounds containing an -N=N- bridge) is a characteristic reaction of pyrazol-5-amines under oxidative conditions. acs.org The oxidative dehydrogenative coupling described above is a primary method for synthesizing heteroaryl azo compounds where two pyrazole moieties are linked. nih.govacs.org
The process generally involves the oxidation of the amino groups of two pyrazol-5-amine molecules, which then couple to form the stable diazene (B1210634) linkage. acs.org Besides the iodine and copper-based systems, other oxidants like N-Bromosuccinimide (NBS) have been reported for this transformation, although they may be less environmentally friendly. nih.govacs.org These synthetic routes provide access to a diverse range of functionalized azo compounds with potential applications in materials science and medicinal chemistry. nih.govrsc.org
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines
Ring-Opening and Rearrangement Reactions
The pyrazole ring is an aromatic system and is generally stable under most reaction conditions, showing resistance to many oxidizing and reducing agents. pharmaguideline.comchemicalbook.com However, under specific and typically forcing conditions, the ring can undergo cleavage or rearrangement.
Ring-opening of the pyrazole core is an uncommon reaction. It has been observed to occur under the following conditions:
Strong Base: The presence of a very strong base can induce deprotonation at the electrophilic C3 position, which can lead to a cascade of reactions resulting in the opening of the heterocyclic ring. nih.govpharmaguideline.comchemicalbook.com
Oxidative/Reductive Cleavage: Harsh methods such as ozonolysis or electrolytic oxidation are capable of breaking the aromatic system and causing ring fragmentation. chemicalbook.com
Rearrangement reactions of the pyrazole skeleton are also rare. One studied example involves the formation of a pyrazole nitrene from a corresponding pyrazole azide. Such a highly reactive intermediate can trigger a ring fragmentation and rearrangement cascade. mdpi.com Additionally, synthetic strategies involving tandem [3+2] cycloaddition followed by a ring-opening rearrangement have been developed, demonstrating that the pyrazole ring can be formed through rearrangement pathways. acs.orgacs.org For this compound specifically, such reactions are not prominently documented, and its pyrazole core would be expected to remain intact under standard synthetic transformations.
Oxidative Ring-Opening Mechanisms of Pyrazol-5-amines
The oxidative degradation of the pyrazole ring in 1H-pyrazol-5-amines, including the 1-hexyl derivative, represents a significant area of mechanistic investigation. These reactions, often facilitated by various oxidizing agents, can lead to a variety of acyclic products through the cleavage of the heterocyclic core.
Research into the oxidative ring-opening of 1H-pyrazol-5-amines has elucidated that the reaction pathway is highly dependent on the oxidant and reaction conditions. sci-hub.seresearchgate.net A common approach involves the use of reagents like iodosobenzene (B1197198) (PhIO), which can induce ring cleavage under mild, transition-metal-free conditions to form 3-diazenylacrylonitrile derivatives. sci-hub.se
Computational studies have proposed a plausible mechanism for this transformation. The process is believed to initiate with the oxidation of the primary amino group at the C5 position. sci-hub.se For this compound, this would involve the formation of a hydroxylamine (B1172632) intermediate. Subsequent elimination of a water molecule from this intermediate is thought to trigger the ring-opening, yielding a vinyl diazenyl species. sci-hub.se This key intermediate, a 3-diazenylacrylonitrile derivative, is the product of the pyrazole ring cleavage.
The general proposed mechanism can be summarized as follows:
Oxidation of the Amino Group : The exocyclic amino group of the pyrazol-5-amine is oxidized.
Formation of a Key Intermediate : This oxidation leads to the formation of a reactive intermediate.
Ring Cleavage : The pyrazole ring undergoes scission, leading to an open-chain product.
The reaction of various 1H-pyrazol-5-amines with iodosobenzene (PhIO) has been studied, yielding corresponding 3-diazenylacrylonitrile derivatives. The conditions and yields for representative pyrazol-5-amines are presented in the table below. While specific data for the 1-hexyl derivative is not detailed in the available literature, the general trend provides insight into its expected reactivity.
| Reactant (Pyrazol-5-amine) | Oxidant | Product | Yield (%) |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | PhIO | (Z)-2-((E)-phenyldiazenyl)but-2-enenitrile | 75 |
| 1,3-Diphenyl-1H-pyrazol-5-amine | PhIO | (Z)-3-phenyl-2-((E)-phenyldiazenyl)acrylonitrile | 82 |
| 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine | PhIO | (Z)-3-methyl-2-((E)-phenyldiazenyl)but-2-enenitrile | 68 |
This table is illustrative and based on general findings for pyrazol-5-amines. Specific yields for the 1-hexyl derivative would require dedicated experimental investigation.
Intramolecular Rearrangements of Pyrazol-5-Amine Derivatives
Beyond ring-opening reactions, pyrazol-5-amine derivatives are known to undergo various intramolecular rearrangements, leading to the formation of new heterocyclic systems. These transformations are often catalyzed and can proceed through complex mechanistic pathways.
One notable area of research involves domino reactions where pyrazol-5-amines react with other molecules to form fused heterocyclic structures. For instance, the reaction of pyrazol-5-amines with arylglyoxals can lead to the selective synthesis of pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, depending on the substituents on the pyrazole ring and the reaction conditions. nih.govacs.org The steric hindrance of substituents on the pyrazole ring has been shown to play a crucial role in directing the reaction pathway. acs.org
While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the general reactivity patterns of pyrazol-5-amines suggest its potential to participate in such transformations. The hexyl group at the N1 position, being a simple alkyl chain, is not expected to introduce significant electronic effects but may exert some steric influence on the course of these rearrangements.
A hypothetical example of a domino reaction involving this compound could be its reaction with an appropriate bifunctional reagent, leading to a fused pyrazolo-pyrimidine or a similar bicyclic system. The mechanism for such a reaction would likely involve initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration sequence.
The following table outlines the types of products that can be formed from the reaction of pyrazol-5-amines with arylglyoxals, highlighting the influence of substituents.
| Pyrazol-5-amine Substituents | Reagent | Product Type |
| Small alkyl/aryl at C3 | Arylglyoxal (1:1 ratio) | Pyrazolo-fused 1,7-naphthyridine |
| Bulky aryl at C3 | Arylglyoxal (1:1 ratio) | Dipyrazolo-fused 1,3-diazocane |
| Phenyl at N1, methyl at C3 | Arylglyoxal (1:2 ratio) | Pyrrolo[2,3-c]pyrazole |
This table is based on documented reactions of various pyrazol-5-amines and serves as a predictive model for the potential reactivity of this compound. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation of 1 Hexyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms can be determined.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Hexyl-1H-pyrazol-5-amine, the spectrum is expected to show distinct signals for the hexyl chain and the pyrazole (B372694) ring.
The protons of the hexyl group would appear in the upfield region (δ 0.8-4.0 ppm). The terminal methyl group (CH₃) is expected to be a triplet, while the four internal methylene (B1212753) groups (CH₂) would likely appear as overlapping multiplets. The methylene group directly attached to the pyrazole nitrogen (N-CH₂) would be shifted further downfield due to the inductive effect of the nitrogen atom, appearing as a triplet.
The pyrazole ring protons, H3 and H4, are expected in the aromatic region (δ 5.5-7.5 ppm). They form a simple AX spin system and should appear as two distinct doublets, with their coupling constant (³JHH) confirming their adjacent positions on the ring. The protons of the primary amine (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. In some cases, this signal may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d | 1H | H-3 (Pyrazole) |
| ~5.60 | d | 1H | H-4 (Pyrazole) |
| ~4.50 | br s | 2H | NH₂ |
| ~3.85 | t | 2H | N-CH₂-(CH₂)₄-CH₃ |
| ~1.75 | m | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| ~1.30 | m | 6H | N-(CH₂)₂-(CH₂)₃-CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: six for the hexyl chain and three for the pyrazole ring. The chemical shifts provide insight into the electronic environment of each carbon.
The carbons of the hexyl chain are expected in the aliphatic region (δ 14-50 ppm). The pyrazole ring carbons resonate at lower field, with C5, bonded to the amino group, appearing significantly upfield compared to C3 due to the electron-donating nature of the nitrogen atom. mdpi.com The C4 carbon typically has a chemical shift between those of C3 and C5. semanticscholar.org The assignment of these carbons can be definitively confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR. mdpi.com
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~152 | C5 (C-NH₂) |
| ~139 | C3 |
| ~95 | C4 |
| ~50 | N-CH₂-(CH₂)₄-CH₃ |
| ~31 | N-(CH₂)₄-CH₂-CH₃ |
| ~30 | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| ~26 | N-(CH₂)₂-CH₂-CH₂-CH₃ |
| ~22 | N-(CH₂)₃-CH₂-CH₂-CH₃ |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between protons and carbons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. semanticscholar.org It would be used to unambiguously link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the doublet at δ ~7.25 ppm would show a cross-peak with the carbon signal at δ ~139 ppm, confirming their assignment as H3 and C3, respectively.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally useful for connecting different parts of the molecule. Key expected correlations for this compound would include:
A cross-peak between the N-CH₂ protons (~δ 3.85 ppm) and the pyrazole carbons C5 (~δ 152 ppm) and C4 (~δ 95 ppm). This correlation is definitive proof that the hexyl group is attached to the N1 position of the pyrazole ring.
Correlations between the pyrazole proton H4 (~δ 5.60 ppm) and carbons C3 (~δ 139 ppm) and C5 (~δ 152 ppm), confirming the ring structure.
13C NMR Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. The molecular formula of this compound is C₉H₁₇N₃.
The theoretical monoisotopic mass for the protonated molecule, [M+H]⁺, is calculated to be 168.1501 Da. An experimental HRMS measurement would be expected to match this theoretical value to within a very small margin of error (typically less than 5 parts per million, ppm). This high degree of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. mdpi.comacs.org
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |
|---|
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
The most prominent features would be associated with the primary amine (NH₂) group. This group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. orgchemboulder.com An N-H bending vibration (scissoring) should also be visible around 1650-1580 cm⁻¹. orgchemboulder.com
The hexyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹. The pyrazole ring itself contributes to absorptions in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C and C=N stretching vibrations. mdpi.com
Table 4: Representative IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |
| 2955 - 2850 | Stretch | C-H (Alkyl) |
| 1650 - 1580 | Bend (Scissoring) | N-H (Primary Amine) |
| 1600 - 1450 | Stretch | C=N, C=C (Pyrazole Ring) |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. While requiring a suitable crystal, this technique yields a three-dimensional model of the molecule, confirming connectivity and providing accurate bond lengths, bond angles, and torsional angles. nih.gov
For this compound, a crystallographic analysis would be expected to confirm the planarity of the pyrazole ring. mdpi.com A key feature of the crystal structure would be the presence of intermolecular hydrogen bonds. The NH₂ group can act as a hydrogen bond donor, and the pyridine-like N2 atom of the pyrazole ring can act as an acceptor, potentially leading to the formation of dimers or extended chain-like networks in the crystal lattice. The flexible n-hexyl chain may exhibit some degree of conformational disorder within the crystal structure, a common phenomenon for long alkyl chains.
Table 5: Typical Bond Lengths and Angles for an Aminopyrazole Core
| Parameter | Description | Expected Value |
|---|---|---|
| C5-N(amine) | Bond length | ~1.36 Å |
| N1-N2 | Bond length | ~1.37 Å |
| C3-N2 | Bond length | ~1.33 Å |
| C4-C5 | Bond length | ~1.38 Å |
| N2-N1-C5 | Bond angle | ~112° |
| N1-N2-C3 | Bond angle | ~105° |
Computational and Theoretical Studies on 1 Hexyl 1h Pyrazol 5 Amine and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov It allows for the calculation of various molecular properties that are crucial for understanding the behavior of these compounds. eurjchem.comdntb.gov.ua
The electronic structure of pyrazole derivatives, including the distribution of electrons and the nature of molecular orbitals, is fundamental to their reactivity and properties. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. nih.gov
For aminopyrazoles, the HOMO and LUMO energies and their distribution are key to understanding their chemical potential, influencing their acidic/basic and electrophilic/nucleophilic characteristics. encyclopedia.pub Variations in these orbitals lead to different reactivities for each tautomeric form. encyclopedia.pub In the case of 3(5)-aminopyrazoles, the amine group's electronic nature suggests that the 3-amino tautomer is generally the most stable. encyclopedia.pub The pyrazole ring itself features distinct nucleophilic sites: the two nitrogen atoms, the C4 carbon, and the exocyclic amine group, each with different reactive tendencies. encyclopedia.pub
DFT calculations have been employed to investigate the electronic properties of various pyrazole derivatives. For instance, studies on arylsulphonyl indazole derivatives, which are related to pyrazoles, have utilized DFT to determine properties like electronegativity and polarizability. dntb.gov.ua Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge delocalization within the molecule, confirming intramolecular charge transfer. researchgate.net
Table 1: Calculated Electronic Properties of a Pyrazole Analogue
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| Energy Gap (HOMO-LUMO) | 4.4 eV | DFT/B3LYP/6-31G(d,p) | researchgate.net |
This table presents example data for a pyrazole analogue to illustrate typical values obtained from DFT calculations.
Tautomerism is a critical aspect of pyrazole chemistry, where protons can shift between the two nitrogen atoms of the ring, leading to different isomers. nih.govmdpi.com For 3(5)-aminopyrazoles, this annular prototropic tautomerism is a key feature influencing their reactivity. mdpi.com
Computational studies, often using DFT, are instrumental in predicting the relative stability of different tautomers. researchgate.net For unsubstituted 3(5)-aminopyrazoles, calculations predict the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form. nih.gov For instance, DFT(B3LYP)/6-311++G(d,p) calculations show an energy difference of 10.7 kJ mol⁻¹ in favor of the 3-amino tautomer. nih.gov The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents. researchgate.net Electron-donating groups tend to favor the C3 position. mdpi.com
In some cases, a rare slow annular prototropic tautomerism can be observed, allowing for the detection of individual tautomers by NMR. researchgate.net The environment, such as the solvent, and the electronic nature of other ring substituents also play a significant role in the tautomeric equilibrium. mdpi.comresearchgate.net Theoretical studies have shown that the energy barrier for intermolecular proton exchange in pyrazoles is significantly lower than for intramolecular processes. mdpi.com
A theoretical study on the synthesis of a 3-aminopyrazole derivative highlighted that while one tautomer might be less stable based on Gibbs free energy, it could be the kinetically favored product, explaining its presence as the sole form in the tautomeric equilibrium under specific reaction conditions. ysu.am
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) for pyrazole derivatives. nih.govfu-berlin.de These predictions are valuable for structure elucidation and for validating experimental data. researchgate.netnih.gov
The accuracy of predicted NMR chemical shifts can depend on the choice of DFT functional, basis set, and the geometry used in the calculation. researchgate.net For example, studies on a substituted 1H-pyrazol-5-amine showed that the prediction of ¹H-NMR chemical shifts was more sensitive to the applied geometry than the ¹³C-NMR chemical shifts. researchgate.net Machine learning models trained on DFT-calculated chemical shifts are also emerging as a powerful tool for accurate and rapid prediction. d-nb.info
Correlations between calculated torsional angles and experimental ¹³C chemical shift differences have been used to study the conformation of phenyl-substituted pyrazoles. researchgate.net These computational approaches provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Analogue
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Reference |
|---|---|---|---|
| C3 | 148.5 | 150.1 | researchgate.netresearchgate.net |
| C4 | 95.2 | 96.8 | researchgate.netresearchgate.net |
| C5 | 155.1 | 156.4 | researchgate.netresearchgate.net |
This table provides illustrative data for a pyrazole analogue to demonstrate the correlation between experimental and computationally predicted NMR chemical shifts.
Tautomeric Equilibrium and Stability Investigations
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazoles. mdpi.comrsc.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies. acs.org
For example, the mechanism for the isomerization of N-nitropyrazole during a dinitration reaction was clarified using DFT computational calculations. mdpi.comencyclopedia.pub Similarly, computational studies have been used to understand the regioselectivity of cycloaddition reactions that form pyrazole derivatives. mdpi.com In the rhodium-catalyzed C-H functionalization of pyrazoles, DFT calculations indicated a mechanism involving sequential N-H and C-H bond activation. acs.org
These computational investigations provide detailed insights into reaction pathways that can be difficult to probe experimentally, aiding in the optimization of reaction conditions and the design of new synthetic routes. ysu.am
Molecular Modeling and Simulation for Conformational Analysis and Interactions
Molecular modeling and simulation techniques are essential for studying the three-dimensional structures and dynamic behavior of molecules like 1-Hexyl-1H-pyrazol-5-amine. eurasianjournals.com Conformational analysis, in particular, helps to identify the most stable arrangements of the molecule, which is crucial for understanding its interactions with other molecules. conicet.gov.aracs.org
For N-alkylpyrazoles, the conformation of the alkyl chain can significantly influence the molecule's properties and biological activity. nih.gov Systematic conformational analysis, followed by characterization of the van der Waals surfaces, can help identify potential bioactive conformations. nih.gov The analysis of the relationship between the molecular electrostatic potential and the van der Waals surface provides shape codes that can be correlated with biological activity. nih.gov
Molecular dynamics simulations can further explore the conformational space and dynamic behavior of pyrazole derivatives, complementing the insights gained from static quantum mechanical calculations. eurasianjournals.com These methods are valuable for understanding how these molecules behave in different environments and how they interact with biological targets.
Derivatization and Functionalization Strategies of 1 Hexyl 1h Pyrazol 5 Amine
Chemical Transformations at the Amino Group (N5)
The amino group at the N5 position of the pyrazole (B372694) ring is a primary site for a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions
The primary amino group of 1-Hexyl-1H-pyrazol-5-amine is readily susceptible to acylation and alkylation reactions. These reactions are fundamental for introducing a variety of substituents, which can significantly alter the compound's physicochemical properties.
Acylation: Acylation of the N5-amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acetylated derivative. This transformation is often employed to install a protective group or to introduce a specific amide functionality that may be crucial for biological activity. Research on related 5-aminopyrazole systems demonstrates that acylation is a common and efficient transformation.
Alkylation: Alkylation of the N5-amino group introduces alkyl or arylalkyl substituents. This can be accomplished using alkyl halides or through reductive amination. The nucleophilicity of the amino group allows it to react with electrophilic carbon centers. In some cases, polyalkylation can occur, where more than one alkyl group is added to the aromatic ring, although this is less of a concern with acylation due to the deactivating nature of the acyl group. libretexts.org The hexyl group already present on the pyrazole nitrogen can influence the reactivity of the N5-amino group due to steric effects.
Table 1: Examples of Acylation and Alkylation Reactions on Aminopyrazoles
Reaction Type Reagent Product Type Typical Conditions Reference Acylation Acetyl chloride, DMAP, DCM 3-Acetamido derivative Room Temperature Alkylation Alkyl Halide, Base N-Alkyl derivative Varies (e.g., Reflux in polar aprotic solvent) Sulfonamidation 4-methylbenzenesulfonyl chloride, Triethylamine N-Tosylbenzenesulfonamide Acetonitrile (B52724), Room Temperature mdpi.com
Condensation Reactions to Form Imines and Related Scaffolds
The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically catalyzed by acids and involve the formation of a carbinolamine intermediate followed by dehydration. organic-chemistry.org
The resulting imines are valuable intermediates themselves and can be further transformed. For example, they can be reduced to secondary amines or participate in cycloaddition reactions to construct more complex heterocyclic systems. The reaction of 5-aminopyrazoles with various imines has also been explored as a route to diverse molecular scaffolds. researchgate.net The formation of N-benzylidene derivatives from the reaction with benzaldehyde (B42025) is a representative example of this type of transformation.
Functionalization of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic system that can undergo various functionalization reactions, allowing for the introduction of substituents at different positions of the ring.
Electrophilic and Nucleophilic Introductions of Functional Groups
The pyrazole ring can be subjected to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the attacking species.
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS), providing an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org The position of substitution is influenced by the directing effects of the existing substituents, namely the N1-hexyl group and the N5-amino group.
Nucleophilic Substitution: While less common for the pyrazole ring itself, nucleophilic substitution can occur on pyrazole derivatives bearing a suitable leaving group, such as a halogen atom. For example, a bromine atom at the 4-position of a pyrazole ring can be displaced by various nucleophiles. The electron-withdrawing nature of the pyrazole ring can facilitate such nucleophilic aromatic substitution (SNAr) reactions.
Table 2: Ring Functionalization Reactions of Pyrazole Derivatives
Reaction Type Reagent Position Product Type Reference Nitration HNO₃/H₂SO₄ 5 5-Nitro derivative Chlorination SO₂Cl₂ 5 5-Chloro derivative Halogenation NXS (N-halosuccinimide) 4 4-Halogenated derivative beilstein-archives.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the pyrazole ring of this compound, particularly if it is pre-functionalized with a halide. eie.grwiley-vch.de
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wiley-vch.deacs.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazole ring. acs.org This method is widely used for creating biaryl systems, which are common motifs in pharmaceuticals. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. eie.gr This reaction would allow for the introduction of alkyne functionalities onto the pyrazole ring of a halogenated precursor. These alkyne-substituted pyrazoles can serve as versatile building blocks for further transformations.
These cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org
Construction of Fused and Spiro-Heterocyclic Systems
The this compound scaffold is an excellent starting material for the synthesis of more complex fused and spiro-heterocyclic systems. nih.govbeilstein-journals.org These intricate molecular architectures are of significant interest in medicinal chemistry due to their potential to exhibit novel biological activities. nih.gov
Fused Heterocyclic Systems: The bifunctional nature of 5-aminopyrazoles, with their reactive amino group and ring carbons, allows them to undergo cyclization and cycloaddition reactions with various bielectrophiles to form fused ring systems. nih.govbeilstein-journals.org For example, reactions with β-ketoesters or diketones can lead to the formation of pyrazolopyrimidines or pyrazolopyridines, respectively. nih.govbeilstein-journals.org Rhodium(III)-catalyzed [5 + 1] annulation with alkynoates can yield pyrazolo[1,5-a]quinazolines. The specific fused system obtained can depend on the reaction conditions and the substituents on the pyrazole ring. nih.govbeilstein-journals.org
Spiro-Heterocyclic Systems: Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized from 5-aminopyrazole derivatives. beilstein-journals.org For instance, multicomponent reactions involving 5-aminopyrazoles, ketones, and isatin (B1672199) have been used to construct spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. nih.govbeilstein-journals.org The construction of spiro-pyrazolones has also been achieved through various catalytic methods. researchgate.net
Synthesis of Pyrazole-Fused Pyridazines and Pyrazines
The construction of pyridazine (B1198779) or pyrazine (B50134) rings fused to the pyrazole core represents a significant synthetic pathway, leading to compounds with diverse chemical properties. These syntheses often leverage the reactivity of the 5-amino group and the adjacent C4-H bond of the pyrazole ring.
One of the most direct methods involves the dimerization of 5-aminopyrazoles. Research has demonstrated a copper-catalyzed method that can be selectively tuned to produce either dipyrazole-fused pyridazines or pyrazines. mdpi.com This switchable synthesis proceeds via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The choice of catalyst and reaction conditions dictates the final product, showcasing a high degree of chemoselectivity. mdpi.com
For the synthesis of dipyrazole-fused pyridazines, the reaction typically involves a copper catalyst in a specific solvent system under air. mdpi.com Conversely, the formation of dipyrazole-fused pyrazines is achieved under slightly different conditions, often involving a different copper salt, a ligand such as 1,10-phenanthroline, and an oxidant like tert-butyl peroxybenzoate. mdpi.com While the substrate scope was explored with various substituents on the pyrazole ring, the general applicability of the method suggests its utility for N-hexyl substituted aminopyrazoles. mdpi.com
Table 1: Copper-Catalyzed Dimerization of 5-Aminopyrazoles
| Starting Material | Catalyst/Reagents | Product | Fused Ring | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | Cu(I) or Cu(II) Salts | Dipyrazole-fused Pyridazine | Pyridazine | mdpi.com |
Beyond dimerization, pyrazolo[3,4-d]pyridazinones can be synthesized through the condensation of appropriately functionalized pyrazoles with hydrazine (B178648) derivatives. For instance, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine or its derivatives leads to the formation of the pyrazolo[3,4-d]pyridazin-4-one scaffold. semanticscholar.org This highlights a common strategy where a 1,2-dicarbonyl or equivalent synthon is used to construct the pyridazine ring.
The synthesis of pyrazolo[3,4-b]pyrazines typically requires a 5,6-diaminopyrazole precursor, which can be obtained from this compound via nitrosation or azo coupling at the 4-position, followed by reduction. The resulting diamine can then undergo condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, to form the fused pyrazine ring. nih.gov
Cyclization Reactions for Novel Molecular Architectures
The reactivity of this compound extends to cyclization reactions that generate more complex and novel molecular architectures, including seven-membered rings and polycyclic fused systems. These transformations are often catalyzed by transition metals and allow for the rapid construction of molecular complexity from a simple precursor.
A notable example is the Rhodium(III)-catalyzed [5+1] annulation of 1-aryl-1H-pyrazol-5-amines with alkynoates. rsc.org This one-pot procedure involves a C-H activation/cyclization cascade to divergently synthesize pyrazolo[1,5-a]quinazolines. rsc.org The reaction is characterized by its high atom economy, broad substrate scope, and tolerance for various functional groups. rsc.org The alkynoate serves as a one-carbon synthon to form the quinazoline (B50416) ring system.
Another advanced strategy involves a Ruthenium(II)-catalyzed [4+3] cyclization. The reaction of 1-aryl-5-aminopyrazoles with α-diazolidinones provides access to benzo[f]pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.diazepine (B8756704) scaffolds. researchgate.net This method efficiently constructs a seven-membered diazepine ring fused to the pyrazole core through a one-pot C-C/C-N bond formation process under relatively mild conditions. researchgate.net
Multicomponent reactions (MCRs) also provide a powerful avenue to novel architectures. For example, the reaction of 5-aminopyrazoles, various arylaldehydes, and cyclic ketones can yield macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives. nih.gov These reactions, often performed under microwave conditions with an acid promoter, demonstrate the ability to combine multiple building blocks in a single step to create complex heterocyclic systems. nih.gov
Table 2: Cyclization Reactions for Novel Architectures
| Starting Material | Reagents | Catalyst | Resulting Architecture | Reaction Type | Reference |
|---|---|---|---|---|---|
| Phenyl-1H-pyrazol-5-amine | Alkynoate or Alkyne Amide | Rh(III) | Pyrazolo[1,5-a]quinazoline | [5+1] Annulation | rsc.org |
| 1-Aryl-5-aminopyrazole | α-Diazolidinone | Ru(II) | Benzo[f]pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.diazepine | [4+3] Cyclization | researchgate.net |
These diverse derivatization and cyclization strategies underscore the importance of this compound as a versatile building block in synthetic organic chemistry for the creation of a wide array of fused heterocyclic compounds.
Advanced Academic Research Applications of 1 Hexyl 1h Pyrazol 5 Amine Scaffold
Role as a Synthetic Building Block for Complex Organic Architectures
There is no specific information available in the researched academic literature regarding the use of 1-Hexyl-1H-pyrazol-5-amine as a building block for creating complex organic structures. While pyrazole-5-amines, in general, are recognized as versatile synthons for constructing more elaborate molecules, specific examples and detailed research findings for the 1-hexyl derivative are absent.
Investigation in Materials Science and Supramolecular Chemistry
No specific research was found on the application of this compound in materials science or supramolecular chemistry.
Applications in Functional Materials
There are no available studies detailing the application of this compound in the development of functional materials. Research into the photophysical or electronic properties of materials derived from this specific compound has not been reported.
Exploration in Photochemical Molecular Switches
The potential for this compound to be used in photochemical molecular switches has not been explored in the available academic literature.
Self-Assembly Studies for Liquid Crystal Materials
There are no published self-assembly studies of this compound for the development of liquid crystal materials. While other pyrazole (B372694) derivatives have been investigated for their liquid crystalline properties, this specific compound has not.
Ligand Design and Coordination Chemistry with Transition Metals
Specific research on the use of this compound in ligand design and its coordination chemistry with transition metals is not present in the surveyed literature. The coordination behavior and the properties of any resulting metal complexes are therefore unknown.
Investigation of Mechanism-Based Biological Target Interactions
There is no information available regarding the investigation of mechanism-based biological target interactions for this compound. While many pyrazole derivatives are known for their biological activity, the specific interactions and potential therapeutic applications of the 1-hexyl substituted amine have not been documented.
Enzyme Binding and Inhibition Mechanisms (e.g., Kinases, PDE-5, HIV Reverse Transcriptase)
The aminopyrazole moiety is a cornerstone in the development of inhibitors for several critical enzyme families. The specific substitution pattern on the pyrazole ring dictates the binding affinity and selectivity for the target enzyme.
Kinases: The pyrazole ring is a key structural element in numerous protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, serves as a pharmacophore for modifying and developing selective kinase inhibitors. nih.gov Research has shown that derivatives of this scaffold can potently inhibit cyclin-dependent kinases (CDKs) like CDK16, which are implicated in various cancers. nih.gov Furthermore, pyrazole urea-based compounds have been developed as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses, by binding to a distinct allosteric site. columbia.edu
Table 1: Examples of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Feature | Reference |
|---|---|---|---|
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives | CDK16, PFTAIRE family | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | nih.gov |
| Pyrazole Urea Derivatives (e.g., BIRB 796) | p38 MAP Kinase | N-pyrazole, N'-aryl urea | columbia.edu |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | Fused pyrazole-isoquinoline system | nih.gov |
Phosphodiesterase Type 5 (PDE-5): Pyrazole-containing structures are central to the design of PDE-5 inhibitors. Fused pyrazole derivatives, such as the pyrazolopyrimidinone (B8486647) scaffold found in sildenafil, are well-established for the treatment of erectile dysfunction and pulmonary arterial hypertension. researchgate.netnih.gov These inhibitors function by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. mdpi.com Research continues to explore new pyrazolopyrimidinone analogs to identify more potent and selective PDE-5 inhibitors. researchgate.net
HIV Reverse Transcriptase (RT): The pyrazole scaffold has been incorporated into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. google.comgoogle.com These compounds can inhibit the enzymatic function of HIV RT, thereby preventing viral replication in infected cells. google.com Some pyrazole-based NNRTIs have demonstrated potency against viral strains that have developed resistance to existing drugs. nih.gov A specific class, pyrrolyl-pyrazole carboxylic acids, has been developed as selective inhibitors of the RNase H function of HIV-1 RT, representing a new strategy to combat the virus. unica.it
Receptor Modulation Pathways (e.g., Heat Shock Proteins)
Beyond enzyme inhibition, the aminopyrazole scaffold is utilized in modulating receptor pathways, including those involving molecular chaperones like Heat Shock Proteins (HSPs).
Heat Shock Proteins (Hsp90): Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Pyrazole-containing compounds have been identified as inhibitors of Hsp90. huji.ac.il For example, imidazopyridazine inhibitors that also feature a pyrazole moiety have been shown to target Hsp90 in Plasmodium falciparum, the parasite responsible for malaria, contributing to their antimalarial activity. huji.ac.il This highlights the potential of the pyrazole scaffold in developing treatments for infectious diseases by targeting essential parasite proteins.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the pyrazole scaffold. These studies systematically alter the chemical structure to understand how specific substitutions influence biological activity and molecular recognition.
Research on pyrazole-based kinase inhibitors has demonstrated that small modifications to the pyrazole ring can have significant effects on selectivity. nih.gov For example, introducing alkyl residues on the pyrazole can result in non-selective inhibitors, whereas other modifications can fine-tune the compound to target specific kinases. nih.gov In the development of meprin inhibitors, SAR studies revealed that the nature of the substituents at the 3 and 5 positions of the pyrazole ring is crucial for inhibitory activity. nih.gov Similarly, for pyrazole derivatives designed as CB1 cannabinoid receptor antagonists, SAR analysis has shown that the choice of substituents on the pyrazole ring and the nature of the group at the carboxamide position are critical for achieving high affinity and selectivity. jbclinpharm.org These studies underscore the pyrazole core's role as a tunable platform for achieving precise molecular recognition at various biological targets.
Exploration in Agrochemical and Dyestuff Research
The chemical versatility of the this compound scaffold also extends to industrial applications, particularly in the fields of agrochemicals and dyestuffs.
Agrochemical Research: The pyrazole heterocycle is a prominent feature in many commercial agrochemicals. beilstein-archives.org Recent research has focused on synthesizing novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties, which have demonstrated potent antimicrobial properties. nih.gov One such derivative showed significant antifungal activity against Valsa mali, a plant pathogen that causes apple tree canker, by inducing oxidative damage in the fungal cells. nih.gov Another derivative exhibited strong antibacterial activity against Pseudomonas syringae pv. actinidiae. nih.gov These findings suggest the potential for developing aminopyrazole derivatives, including hexyl-substituted variants, as effective crop protection agents.
Dyestuff Research: Pyrazole derivatives are widely used as precursors in the synthesis of azo dyes. nih.gov Of direct relevance, a closely related compound, 1-hexyl-1H-pyrazole-4,5-diamine hemisulfate , is specifically used as a precursor in oxidative hair dye formulations. google.comeuropa.eu This compound acts as an oxidative hair coloring agent, reacting with a developer to form the final color on the hair. europa.eu The hexyl group in this molecule likely enhances its lipophilic character, which can be an important property for formulation and performance in cosmetic products. This established use highlights a direct industrial application for the 1-hexyl-pyrazole amine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
